molecular formula C11H14N2O2 B14835150 2-Amino-6-cyclopropoxy-N-methylbenzamide

2-Amino-6-cyclopropoxy-N-methylbenzamide

Cat. No.: B14835150
M. Wt: 206.24 g/mol
InChI Key: KJQXKPGWNJVBBV-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes an amino group, a cyclopropoxy group, and a methylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropoxy-N-methylbenzamide typically involves the reaction of 2-amino-6-cyclopropoxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-6-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-amino-6-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H14N2O2/c1-13-11(14)10-8(12)3-2-4-9(10)15-7-5-6-7/h2-4,7H,5-6,12H2,1H3,(H,13,14)

InChI Key

KJQXKPGWNJVBBV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC2CC2)N

Origin of Product

United States

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